N-(5-Formyl-3-thienyl)-2-methylbenzamide
Description
N-(5-Formyl-3-thienyl)-2-methylbenzamide is a benzamide derivative featuring a thiophene ring substituted with a formyl group at the 5-position and a methyl group on the benzamide moiety. The formyl group on the thiophene ring enhances reactivity, enabling participation in Schiff base formation or coordination with metals, while the methyl group on the benzamide may influence steric and electronic properties.
Properties
CAS No. |
499202-69-6 |
|---|---|
Molecular Formula |
C13H11NO2S |
Molecular Weight |
245.30 g/mol |
IUPAC Name |
N-(5-formylthiophen-3-yl)-2-methylbenzamide |
InChI |
InChI=1S/C13H11NO2S/c1-9-4-2-3-5-12(9)13(16)14-10-6-11(7-15)17-8-10/h2-8H,1H3,(H,14,16) |
InChI Key |
JFHNOWWOFHHHIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CSC(=C2)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiophene vs. Thiazole Derivatives
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide (): Replacing the thiophene with a thiazole introduces a nitrogen atom, altering electronic properties. The chloro and fluoro substituents increase electrophilicity, enhancing interactions with biological targets like the PFOR enzyme. Hydrogen bonding (N–H⋯N, C–H⋯F/O) stabilizes its crystal structure, unlike the formyl-thiophene derivative, which may prioritize aldehyde reactivity .
- 4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (): The morpholine and pyridine groups improve solubility and metal coordination, contrasting with the formyl group’s role in covalent bonding or further functionalization .
Benzamide Backbone Modifications
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The N,O-bidentate directing group facilitates metal-catalyzed C–H functionalization, a property absent in the target compound.
- Tolvaptan (): A complex benzamide with a tetrahydrobenzazepine moiety, Tolvaptan’s vasopressin receptor antagonism highlights how extended aromatic systems and heterocycles (e.g., benzazepine) confer pharmacological activity, unlike the simpler thiophene-benzamide scaffold .
Functionalization of Thiophene Rings
- 4-(5-Formylthiophen-2-yl)-N-methyl-benzamide (): The formyl group at the 2-position of thiophene (vs. 3-position in the target compound) may lead to differing regioselectivity in reactions. Methyl substitution on the benzamide (vs. N-methyl in ) alters steric effects .
- Antiviral Thiophene-Benzamide Derivatives (): Compounds like 19 and 32 incorporate azetidine and cyclopentyl groups on the thiophene, enhancing binding to SARS-CoV-2 PLpro. The target compound’s formyl group could similarly enable prodrug strategies or targeted delivery .
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